![molecular formula C8H8N2 B3361678 1-Methyl-2H-cyclopenta[d]pyridazine CAS No. 92671-43-7](/img/structure/B3361678.png)

1-Methyl-2H-cyclopenta[d]pyridazine

Overview

Description

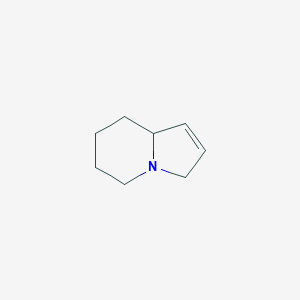

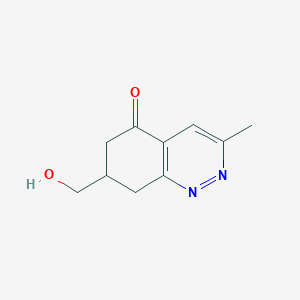

1-Methyl-2H-cyclopenta[d]pyridazine is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

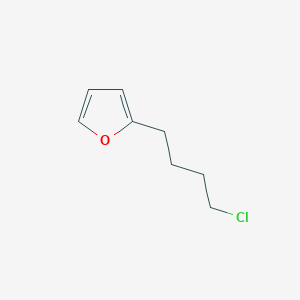

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis

Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring . The molecular formula of this compound is C8H8N2 .Chemical Reactions Analysis

Pyridazine based systems have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical and Chemical Properties Analysis

The molecular weight of this compound is 132.165 g/mol . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications

Electrophilic Substitution and Crystal Structure Analysis

- Electrophilic Substitution : 1-Methyl-2H-cyclopenta[d]pyridazine exhibits interesting behavior in reactions involving electrophilic substitution. This compound reacts with trifluoracetic anhydride, leading to the formation of products like 5- and 7-trifluoroacetyl. These reactions are useful for understanding the reactivity of the 5-membered rings in these types of compounds (Ammon et al., 1970).

- Crystal Structures : The crystal structures of these substitution products were determined using X-ray crystallography, providing insights into the molecular configuration and bond lengths influenced by resonance hybrid forms. This is valuable for understanding the molecular geometry of these compounds and their derivatives.

Mass Spectrometry Analysis

- Mass Spectra Studies : The mass spectra of this compound have been extensively studied, revealing details about its fragmentation patterns. These studies help in understanding how these compounds break down under electron-impact conditions and are crucial for analytical applications in chemistry (Forkey & Carpenter, 1971).

Reactivity and Chemical Synthesis

- Reactivity Analysis : Investigations into the reactivity of this compound have provided insights into how it behaves under different chemical conditions. This is essential for designing synthesis routes for related compounds (Forkey, 1969).

- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, which have potential applications in medicinal chemistry, agriculture, and materials science. For instance, its derivatives have shown biological properties such as anti-tumor and anti-inflammatory activity, and some have been used as corrosion inhibitors or in herbicidal activities (Sallam et al., 2021).

Biological Evaluation and Agrochemical Uses

- Antimicrobial and Antifungal Activities : Some derivatives of this compound have shown potent antimicrobial and antifungal activities. This makes them valuable for pharmaceutical research and development (Rashad et al., 2009).

- Agrochemical Applications : Derivatives of this compound have been used in agriculture for their herbicidal and fungicidal properties. They act by disrupting specific biological processes in pests, making them effective in crop protection (Xu et al., 2008)

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-methyl-2H-cyclopenta[d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-8-4-2-3-7(8)5-9-10-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVOZZBFYRJDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C2C=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537939 | |

| Record name | 1-Methyl-2H-cyclopenta[d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92671-43-7 | |

| Record name | 1-Methyl-2H-cyclopenta[d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361600.png)

![1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361606.png)

![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine](/img/structure/B3361620.png)

![Furo[3,2-b]pyridine, 2-nitro-](/img/structure/B3361624.png)

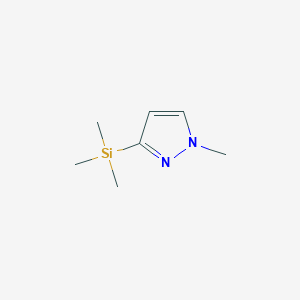

![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)